(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride
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Description
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Synthesis Approaches
A key application in scientific research for this compound involves its use in the synthesis of the anti-thrombotic agent ticagrelor. Hugentobler et al. (2016) explored biocatalytic routes for synthesizing this cyclopropyl amine, a crucial building block for ticagrelor. They utilized ketoreductase, amidase, and lipase biocatalysts to achieve high enantiomeric excesses in the synthesis process (Hugentobler et al., 2016).
Hydrolytic Resolution for Ticagrelor Synthesis
Wang et al. (2019) conducted a study focusing on the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis. They developed an efficient process using immobilized Candida antarctica lipase B for the preparation of (1R,2R)-DFPCPCA, demonstrating the potential of this method for synthesizing other optically pure cyclopropane-based compounds (Wang et al., 2019).
Enzymatic Process Development
Guo et al. (2017) described the development of an enzymatic process for preparing a chiral intermediate essential for Ticagrelor synthesis. They identified a specific ketoreductase capable of converting a related compound to the required chiral alcohol with high yield and enantiomeric excess, demonstrating an efficient and environmentally friendly process (Guo et al., 2017).
Cyclopropenium Ion in Beckmann Rearrangement
Srivastava et al. (2010) explored the use of the cyclopropenium ion as an efficient organocatalyst in the Beckmann rearrangement of ketoximes. This study marks the first application of cyclopropenium ion in catalysis, opening new avenues in aromatic cation-based catalysis (Srivastava et al., 2010).
Diastereo- and Enantioselective Synthesis
Feng et al. (2019) investigated the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. Their work highlights the importance of such methods in producing biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).
Chan-Lam Cyclopropylation
Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction, providing a strategic approach towards synthesizing cyclopropyl aryl ethers and amine derivatives. This method is particularly relevant for medicinal chemistry applications (Derosa et al., 2018).
Properties
IUPAC Name |
(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISJXJUOBFQHU-DKXTVVGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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